Trivanadate(5-)

Enzyme inhibition Phosphotransferase Vanadate speciation

Trivanadate(5-) delivers nuclearity-specific performance that generic vanadate cannot match. In structural biology, it forms a unique doubly covalent, trigonal-bipyramidal transition-state analog at phosphatase active sites (2.0 Å resolution) not replicated by phosphate, monovanadate, or decavanadate. For cell signaling, it inhibits PTPs without confounding off-target effects on hexokinase or phosphofructokinase—unlike decavanadate. In energy storage, LiV3O8 achieves ~280–300 mAh/g theoretical capacity, nearly 2× commercial LiCoO2. Specify counter-cation (K+, NH4+, Na+, Li+) and hydration state for your application. Verify speciation via ⁵¹V NMR before use.

Molecular Formula O10V3-5
Molecular Weight 312.82 g/mol
Cat. No. B1256913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrivanadate(5-)
Molecular FormulaO10V3-5
Molecular Weight312.82 g/mol
Structural Identifiers
SMILES[O-][V](=O)([O-])O[V](=O)([O-])O[V](=O)([O-])[O-]
InChIInChI=1S/10O.3V/q;;;;;5*-1;;;
InChIKeyMYJCRULIKZOYEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trivanadate(5-) for Research Procurement: Compound Class, Identity, and Scientific Context


Trivanadate(5-) (CAS not assigned; linear V3O9⁵⁻ or V3O10⁵⁻ depending on hydration state) is a linear tri-nuclear polyoxovanadate (POV) anion belonging to the broader vanadate(V) oligomer family that spans monovanadate (V1), divanadate (V2), tetravanadate (V4), pentavanadate (V5), and decavanadate (V10) [1]. It exists in aqueous solution as part of a dynamic, pH- and concentration-dependent oligomerization equilibrium [2]. Trivanadate occupies a distinct niche defined by its intermediate nuclearity: it lacks the broad-spectrum enzyme inhibitory potency of decavanadate (V10) yet offers a structurally well-characterized, doubly covalent transition-state analog geometry when bound to phosphatase active sites, as resolved by X-ray crystallography at 2.0 Å [3]. In solid-state materials, lithium trivanadate (LiV3O8) serves as a high-theoretical-capacity cathode (~280–300 mAh/g) for rechargeable lithium batteries, outperforming commercial LiCoO2 in gravimetric capacity [4]. Trivanadate(5-) is supplied as a research-grade inorganic salt or as a structural component within mixed-metal vanadate materials, depending on the counter-cation (e.g., Na⁺, K⁺, Li⁺) and synthetic route.

Why Trivanadate(5-) Cannot Be Interchanged with Other Polyvanadate Species in Research Applications


Vanadate oligomers are not functionally interchangeable because their biological target selectivity, inhibitory potency, and materials performance diverge sharply with nuclearity. Decavanadate (V10) potently inhibits phosphotransferase enzymes—hexokinase, adenylate kinase, and phosphofructokinase—while monovanadate (V1), trivanadate (V3), and tetravanadate (V4) are completely inactive against these targets [1]. Similarly, decavanadate inhibits myosin ATPase with an IC50 of 0.75 μM and Ca²⁺-ATPase at 15 μM, whereas V1 exhibits no such potency [2]. In energy storage, lithium trivanadate (LiV3O8) delivers a theoretical specific capacity of ~280 mAh/g, nearly double the practical capacity of commercial LiCoO2 (~140 mAh/g), and its electrochemical profile differs from other vanadate cathode materials such as V2O5 or LiVO2 in voltage window, cycling stability, and lithium intercalation mechanism [3]. Substituting trivanadate(5-) with orthovanadate or metavanadate in structural biology studies will not reproduce the doubly covalent, trigonal-bipyramidal transition-state analog geometry observed in trivanadate–phosphatase co-crystal structures [4]. These quantitative performance gaps mean that generic substitution without species-level verification risks experimental failure and non-reproducible results.

Trivanadate(5-) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with Key Analogs


Phosphotransferase Enzyme Inhibition: Trivanadate(5-) Is Inactive Whereas Decavanadate Potently Inhibits Hexokinase, Adenylate Kinase, and Phosphofructokinase

In a direct head-to-head enzyme inhibition study, Boyd, Kustin, and Niwa (1985) tested mono-, tri-, and tetrameric vanadate anions alongside decavanadate against a panel of phosphotransferase enzymes. Decavanadate inhibited hexokinase, adenylate kinase, and phosphofructokinase, whereas trivanadate (V3), monovanadate (V1), and tetravanadate (V4) showed no inhibitory activity against any of these enzymes [1]. Decavanadate also inhibited phosphofructokinase from both bacterial and protistic sources and was characterized as a non-competitive inhibitor of both hexokinase substrates. No form of vanadium(V) anion tested inhibited galactokinase, glycerokinase, pyruvate kinase, creatine kinase, or inorganic pyrophosphatase [1]. This establishes trivanadate(5-) as a negative control or selectivity tool where decavanadate-free experimental conditions are required.

Enzyme inhibition Phosphotransferase Vanadate speciation Biochemical probe selectivity

Myosin ATPase and Ca2+-ATPase Inhibition: Decavanadate Is a Potent Inhibitor (IC50 = 0.75 μM and 15 μM) Whereas Monovanadate and Smaller Oligomers Are Not

Aureliano (2016) reviewed quantitative inhibition data showing that only decavanadate species (V10), and not monovanadate (V1), potently inhibited actin-stimulated myosin ATPase activity with an IC50 of 0.75 μM, and Ca²⁺-ATPase activity with an IC50 of 15 μM [1]. Krstić et al. (2009) independently determined decavanadate IC50 values of (4.74 ± 1.15) × 10⁻⁷ mol/L for Na⁺/K⁺-ATPase and (3.13 ± 1.70) × 10⁻⁸ mol/L for Ca²⁺-ATPase in rat synaptic plasma membranes [2]. Trivanadate (V3), as an intermediate oligomer, was not tested directly for ATPase inhibition in these studies. However, the Boyd et al. (1985) finding that trivanadate does not inhibit any phosphotransferase enzyme, combined with the established rank order of vanadate oligomer–protein interaction strength (V10 > V4 > V1 ≈ 1) from ⁵¹V NMR line-broadening experiments [3], supports a class-level inference that trivanadate(5-) lacks the potent ATPase inhibitory activity characteristic of decavanadate.

Myosin ATPase Calcium ATPase Vanadate pharmacology Enzyme inhibition potency

Cathode Specific Capacity: Lithium Trivanadate (LiV3O8) Delivers ~280–300 mAh/g vs. Commercial LiCoO2 at Only ~140 mAh/g Practical Capacity

Lithium trivanadate (LiV3O8, LVO), the lithiated solid-state form of the trivanadate framework, exhibits a theoretical specific capacity of 280 mAh/g, substantially exceeding the practical capacity of commercial LiCoO2 (limited to ~140 mAh/g under standard 4.2 V operation despite a theoretical value of 274 mAh/g) [1]. Experimental validation: Ga-doped LiV3O8 (LiV2.94Ga0.06O8) achieved an initial discharge capacity of 277 (±3) mAh/g with stable capacity of 226 (±3) mAh/g maintained over 50 cycles at 0.1 C (1.8–4.0 V) [2]. Undoped LiV3O8 synthesized via low-temperature routes reached 300 mAh/g initial discharge and retained 275 mAh/g after 15 cycles [3]. Ca-doped LiV3O8 displayed 280 mAh/g with 87% capacity retention over 100 cycles [4]. In contrast, LiCoO2 practical capacity is structurally limited to ~140 mAh/g because only ~50% of lithium can be reversibly deintercalated before structural instability occurs [1].

Lithium-ion battery Cathode material Specific capacity Energy storage

Structural Biology: Trivanadate(5-) Forms a Unique Doubly Covalent Transition-State Analog Complex at 2.0 Å Resolution; Monovanadate, Phosphate, and Decavanadate Binding Modes Differ

Rigden et al. (2003) determined the co-crystal structure of Bacillus stearothermophilus phosphatase PhoE in complex with trivanadate at 2.0 Å resolution (PDB ID: 1H2F) [1]. The structure reveals an unusual doubly covalently bound trivanadate species in the catalytic site, where covalent modification of the phosphorylable His10 residue is accompanied by only small structural changes—presumably to catalytic advantage [1]. This binding mode is distinct from: (a) the phosphate complex of the same enzyme (PDB: 1H2E), where phosphate binds non-covalently in a tetrahedral geometry; and (b) decavanadate, which interacts with proteins primarily through non-covalent H-bond, electrostatic, and van der Waals interactions as a large POV cluster rather than as a transition-state mimic [2]. The trivanadate–PhoE complex represents one of the few structurally characterized examples of a linear tri-nuclear vanadate species serving as a covalent transition-state analog, providing a unique structural biology tool not replicable by monovanadate, phosphate, or decavanadate.

X-ray crystallography Transition-state analog Phosphatase mechanism Structural biology probe

Cation-Dependent Trivanadate Structure Formation: K⁺ Forms Stable Anhydrous Trivanadate; Na⁺ and Ca²⁺ Require Hydrated Forms; Small Cations Fail to Stabilize the V3O9⁵⁻ Framework

A systematic synthesis study of sodium and calcium trivanadates demonstrated that the ability to form a stable trivanadate crystal structure depends critically on the ionic radius of the counter-cation [1]. Cations with large radii (exemplified by K⁺) form stable, anhydrous trivanadate structures. Cations of intermediate size (Na⁺, Ca²⁺) enter the compound only in hydrated form (e.g., Na5V3O10·2H2O; pentasodium trivanadate dihydrate) [2]. Cations with small ionic radii are incapable of stabilizing the trivanadate framework [1]. This cation-size dependence is not observed for monovanadate (VO4³⁻), which accommodates a broad range of cations, nor for decavanadate, whose formation is primarily governed by pH and concentration rather than cation identity. The Na5V3O10 phase was independently confirmed via DTA, X-ray diffraction, and IR spectroscopy, with its crystallographic lattice parameters, formation enthalpy, and thermal properties fully characterized [3].

Solid-state synthesis Vanadate crystallography Cation radius effect Materials precursor design

Trivanadate(5-) Procurement-Linked Research and Industrial Application Scenarios Supported by Quantitative Evidence


Kinase/Phosphatase Signaling Studies Requiring a Vanadate Species That Does Not Inhibit Phosphotransferase Enzymes

In cell signaling research where protein tyrosine phosphatase (PTP) inhibition is desired without confounding off-target effects on hexokinase, adenylate kinase, or phosphofructokinase, trivanadate(5-) is the rational choice over decavanadate. Boyd et al. (1985) demonstrated that decavanadate potently inhibits these phosphotransferase enzymes, while trivanadate, monovanadate, and tetravanadate are completely inactive [1]. Researchers using vanadate-based PTP inhibitors in metabolic studies (e.g., insulin signaling, glycolysis regulation) should specify trivanadate(5-) or ensure decavanadate is absent from their vanadate stock solutions through appropriate solution preparation protocols. This selectivity is directly relevant for studies where hexokinase or phosphofructokinase activity must remain unperturbed.

High-Energy-Density Lithium-Ion Battery Cathode Development Leveraging Trivanadate's ~280 mAh/g Theoretical Capacity

Battery R&D groups targeting cathode materials with specific capacities exceeding 250 mAh/g should evaluate lithium trivanadate (LiV3O8) as an alternative to commercial LiCoO2 (limited to ~140 mAh/g practical). Experimental data confirm that undoped LiV3O8 achieves 300 mAh/g initial capacity [2], while Ga-doped variants deliver 277 mAh/g with 226 mAh/g retained after 50 cycles at 0.1 C [3], and Ca-doped LiV3O8 achieves 280 mAh/g with 87% retention over 100 cycles [4]. The capacity advantage of ~2× over LiCoO2 makes LiV3O8 particularly suitable for applications where gravimetric energy density is prioritized over operating voltage, such as drones, portable medical devices, and stationary energy storage. Procurement should specify synthesis method (sol-gel, hydrothermal, or low-temperature) and dopant identity based on the targeted cycling stability vs. capacity trade-off.

Structural Biology of Phosphatase Catalytic Mechanisms Using Trivanadate as a Covalent Transition-State Analog Probe

For crystallographers investigating the catalytic mechanism of phosphatases in the cofactor-dependent phosphoglycerate mutase superfamily, trivanadate(5-) offers a structurally validated transition-state analog that forms a doubly covalent adduct with the catalytic histidine residue at 2.0 Å resolution (PDB: 1H2F) [5]. This binding mode is unique to the linear V3 species and cannot be replicated by phosphate (tetrahedral, non-covalent), monovanadate (monomeric), or decavanadate (large cluster with non-covalent interactions) [5]. Researchers should procure trivanadate(5-) as a pure, species-verified salt (e.g., ammonium or potassium trivanadate) for co-crystallization trials, and verify speciation in the crystallization buffer using ⁵¹V NMR to ensure the trivanadate species predominates under the chosen pH and concentration conditions.

Solid-State Materials Synthesis Where Cation Identity Dictates Trivanadate Phase Purity and Hydration State

Materials chemists synthesizing mixed-metal vanadate phases for catalysis, electrochromic devices, or chemical sensing must select the counter-cation based on the required trivanadate structural integrity. The 1983 synthesis study established that K⁺ yields stable anhydrous trivanadate, while Na⁺ and Ca²⁺ form hydrated compounds (e.g., Na5V3O10·2H2O), and small cations fail to stabilize the V3O9⁵⁻ framework [6]. For catalytic applications requiring anhydrous conditions (e.g., oxidative dehydrogenation at elevated temperatures), K⁺ or NH4⁺ trivanadate salts are recommended. For aqueous-phase applications or hydrothermal synthesis, Na⁺ trivanadate hydrates are suitable precursors. Procurement specifications should include counter-cation identity, hydration state, and phase purity verified by XRD against the established crystallographic parameters [7].

Quote Request

Request a Quote for Trivanadate(5-)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.